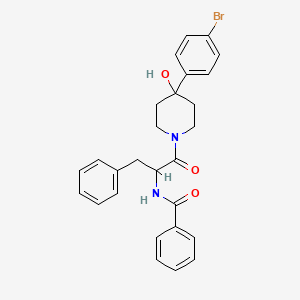
Dihydro K22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro K22 is a derivative of the antiviral agent K22The compound has a molecular formula of C27H27BrN2O3 and a molecular weight of 507.4 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro K22 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Bromination: The introduction of the bromine atom is achieved through a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dihydro K22 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of azides or nitriles
Scientific Research Applications
Dihydro K22 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential antiviral properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in antiviral drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Dihydro K22 exerts its effects by targeting specific molecular pathways. It acts at an early step during the production of viruses in human host cells, thereby inhibiting viral replication. The compound interacts with viral proteins and host cell machinery, disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
K22: The parent compound of Dihydro K22, known for its antiviral properties.
Dihydroergotamine: Another compound with a similar structure, used in the treatment of migraines.
Uniqueness
This compound is unique due to its specific antiviral activity and its ability to inhibit viral replication at an early stage. Unlike other similar compounds, this compound has a distinct mechanism of action that makes it a valuable tool in antiviral research .
Properties
Molecular Formula |
C27H27BrN2O3 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
N-[1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C27H27BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,24,33H,15-19H2,(H,29,31) |
InChI Key |
HETBRWGTYNKOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















